![molecular formula C15H14N2O5S B14352903 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid CAS No. 92752-18-6](/img/structure/B14352903.png)
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is an organic compound that features both a benzenesulfonyl group and a glycylamino group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid typically involves multiple steps:
Formation of Benzenesulfonyl Glycine: This can be achieved by reacting benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide.
Coupling with 2-Aminobenzoic Acid: The benzenesulfonyl glycine is then coupled with 2-aminobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid can undergo various types of chemical reactions:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The glycylamino group may facilitate binding to biological molecules, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Glycine: Lacks the benzoic acid moiety but shares the benzenesulfonyl and glycyl groups.
2-Aminobenzoic Acid: Contains the benzoic acid core but lacks the benzenesulfonyl and glycyl groups.
Sulfanilic Acid: Contains a sulfonamide group attached to an aromatic ring, similar to the benzenesulfonyl group.
Uniqueness
2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid is unique due to the combination of the benzenesulfonyl, glycyl, and benzoic acid moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Propriétés
Numéro CAS |
92752-18-6 |
|---|---|
Formule moléculaire |
C15H14N2O5S |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
2-[[2-(benzenesulfonamido)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H14N2O5S/c18-14(17-13-9-5-4-8-12(13)15(19)20)10-16-23(21,22)11-6-2-1-3-7-11/h1-9,16H,10H2,(H,17,18)(H,19,20) |
Clé InChI |
GZAUIVOQAKURAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


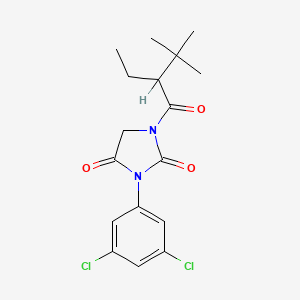
![5-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14352831.png)
![3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-bis(diazonium) dichloride](/img/structure/B14352835.png)
![3-Oxo-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-3,4-dihydronaphthalene-2-carbonitrile](/img/structure/B14352843.png)
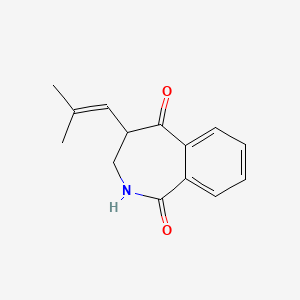
![2-(1-Fluoro-2-methylpropan-2-yl)-2-[1-(4-fluorophenoxy)ethyl]oxirane](/img/structure/B14352849.png)

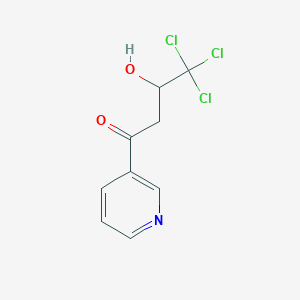
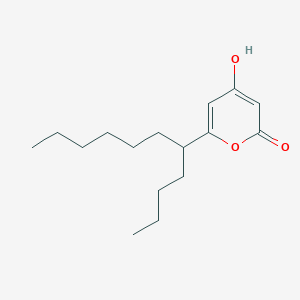
![Propyl 2-[([1,1'-biphenyl]-4-yl)oxy]propanoate](/img/structure/B14352864.png)

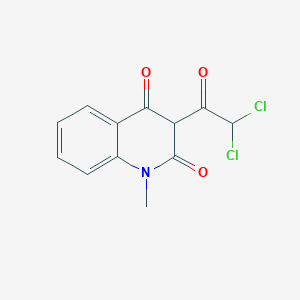
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)
